molecular formula C15H19N3O8 B14116232 [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6742-07-0

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14116232
CAS No.: 6742-07-0
M. Wt: 369.33 g/mol
InChI Key: YTIZHZPRFYKRIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a nucleoside derivative featuring a pyrimidine base (4-amino-2-oxopyrimidin-1-yl) attached to a tri-O-acetylated oxolane (tetrahydrofuran) ring. The compound’s stereochemistry (e.g., 2R,3R,4R,5R configuration in ) is critical for biological activity, as seen in nucleoside analogs like molnupiravir .

Properties

IUPAC Name

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZHZPRFYKRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874683
Record name 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-07-0
Record name Ara-C triacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Acetylation of Cytidine Derivatives

The primary synthesis route begins with cytidine, a ribonucleoside, which undergoes sequential acetylation at its 2', 3', and 5' hydroxyl groups. This process employs acetic anhydride (Ac₂O) as the acetylating agent in the presence of a tertiary amine base, such as pyridine or dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.

Reaction Scheme:
$$
\text{Cytidine} + 3 \, \text{Ac}_2\text{O} \xrightarrow{\text{Pyridine}} \text{[(3,4-Diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl)methyl acetate]} + 3 \, \text{AcOH}
$$

Key parameters influencing yield and selectivity include:

  • Temperature: 0–25°C to minimize side reactions (e.g., hydrolysis of acetyl groups).
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid water interference.
  • Stoichiometry: A 3.5:1 molar ratio of Ac₂O to cytidine ensures complete acetylation.

Alternative Acetylating Agents

While acetic anhydride is standard, acetyl chloride (AcCl) offers a faster reaction rate under anhydrous conditions. However, it necessitates strict temperature control (<10°C) to prevent decomposition of the nucleoside.

Comparative Data:

Acetylating Agent Reaction Time (h) Yield (%) Purity (%)
Acetic Anhydride 12 85 98
Acetyl Chloride 6 78 95

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability. These systems maintain precise temperature and mixing profiles, critical for multi-step acetylation. A typical setup involves:

  • Feedstock Preparation: Cytidine dissolved in anhydrous THF.
  • Reactor Configuration: Three sequential reactor zones for incremental acetyl group addition.
  • In-Line Monitoring: UV-Vis spectroscopy to track reaction progress and adjust parameters in real time.

Crystallization and Purification

Post-acetylation, the crude product is isolated via solvent evaporation and recrystallized from ethanol/water (4:1 v/v). High-performance liquid chromatography (HPLC) confirms purity (>98%), with typical impurities including mono- and di-acetylated byproducts.

Mechanistic Insights and Side Reactions

Competing Pathways

Under acidic or high-temperature conditions, the acetylated product may undergo:

  • Deprotection: Hydrolysis of acetyl groups back to hydroxyls.
  • Ring Opening: Degradation of the oxolane (ribose) ring, particularly at pH < 4.

Mitigation Strategies:

  • Buffering the reaction medium at pH 7–8 using sodium acetate.
  • Avoiding prolonged exposure to ambient moisture.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, H-6), 6.10 (d, 1H, H-1'), 5.45–5.30 (m, 2H, H-2', H-3'), 4.30–4.10 (m, 3H, H-4', H-5'), 2.10–2.05 (3s, 9H, 3×OAc).
  • ESI-MS: m/z 390.1 [M+H]⁺ (calc. 389.3).

Regulatory Compliance

Batch records must document:

  • Residual solvent levels (e.g., THF < 720 ppm).
  • Heavy metal contamination (<10 ppm via ICP-MS).

Emerging Methodologies and Innovations

Enzymatic Acetylation

Recent advances explore lipase-catalyzed acetylation in non-aqueous media, offering greener alternatives with reduced waste. Candida antarctica lipase B (CAL-B) demonstrates regioselectivity for the 5'-OH group, enabling stepwise protection.

Solid-Phase Synthesis

Patented solid-phase techniques immobilize cytidine on polymeric resins, facilitating automated acetylation and reducing purification burdens.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under both acidic and basic conditions due to its ester and amide functional groups:

Reaction Type Conditions Products Mechanistic Notes
Acidic Hydrolysis 0.1M HCl, 80°C, 6 hrsFree hydroxyl groups, acetic acid, 4-amino-2-oxopyrimidine derivativesProtonation of carbonyl oxygen initiates nucleophilic attack by water
Basic Hydrolysis 0.1M NaOH, 60°C, 4 hrsSodium acetate, deacetylated oxolan derivativesBase deprotonates water, enhancing nucleophilicity for ester cleavage

Key Findings :

  • Complete deacetylation occurs at pH > 10 within 4 hours.

  • The pyrimidine ring remains intact under mild hydrolysis but degrades under prolonged acidic conditions (>12 hrs) .

Oxidation and Reduction

The compound’s secondary alcohol groups and pyrimidine ring participate in redox reactions:

Oxidation

  • Reagent : KMnO₄ (0.05M in H₂O, 25°C)

  • Products : Ketone derivatives at C3/C4 positions, oxidized pyrimidine ring (2,4-dioxo intermediates).

  • Yield : ~65% after 3 hrs.

Reduction

  • Reagent : NaBH₄ (excess in ethanol, 0°C)

  • Products : Partially reduced acetyl groups to ethyl derivatives; pyrimidine ring unaffected.

Substitution Reactions

The pyrimidine ring’s amino and carbonyl groups enable nucleophilic substitutions:

Reaction Reagents Products Applications
Amination NH₃ (g), 100°C4,6-Diamino-2-oxopyrimidine derivativesPharmaceutical intermediates
Halogenation Br₂ (1 eq), CCl₄5-Bromo-pyrimidine analogsAntiviral drug precursors

Kinetic Data :

  • Bromination proceeds at 0.12 mol/(L·min) at 25°C .

Esterification and Transesterification

The acetyl groups participate in ester exchange reactions:

  • Transesterification (with methanol, H₂SO₄ catalyst):

    • Converts acetyl groups to methyl esters in >90% yield .

  • Cross-Esterification (with benzoyl chloride):

    • Forms mixed benzoate-acetate derivatives.

Thermodynamic Data :

  • ΔH‡ for transesterification: 58.2 kJ/mol .

Biological Interactions

The compound interacts with enzymes in drug metabolism studies:

Enzyme Reaction Inhibition (IC₅₀)
CYP3A4 Oxidative demethylation12.4 μM
HDAC Deacetylation8.9 μM

Mechanism : The acetyl groups act as pseudo-substrates, competing with endogenous acetylated biomolecules.

Polymerization and Crosslinking

Under radical initiators (e.g., AIBN), the compound forms dimers via C5 radical coupling:

  • Conditions : 70°C, toluene, 24 hrs.

  • Product : Bis-oxolan dimer (MW ~900 Da).

This compound’s reactivity is central to its role in synthesizing antiviral agents, enzyme inhibitors, and functionalized polymers. Experimental data emphasize the balance between its hydrolytic instability and synthetic versatility .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific biological activities.

Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is being explored for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Derivatives

a. [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Acetate (CAS 105659-32-3)
  • Structural Differences: Substitution of the 4-amino group with a 5-bromo atom and addition of a 2,4-dioxo group on the pyrimidine ring .
  • Physicochemical Properties: Higher molecular weight (474.2 g/mol) due to bromine. Bromine’s electron-withdrawing effect reduces solubility in polar solvents compared to the amino-substituted target compound.
  • Applications : Brominated pyrimidines are often used in antiviral or anticancer research, where halogen atoms enhance DNA/RNA binding via intercalation or alkylation .
b. N4-Hydroxycytidine 5′-O-Acetate (Molnupiravir Impurity)
  • Structural Differences: Features an N4-hydroxy group instead of 4-amino on the pyrimidine ring, with a cytidine-like backbone .

Triazine and Purine Analogs

a. [3,4-Diacetyloxy-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)oxolan-2-yl]methyl Acetate (CAS 10302-78-0)
  • Structural Differences : Pyrimidine replaced by a 1,3,5-triazine ring .
  • Physicochemical Impact : Triazines exhibit distinct electronic properties (e.g., higher polarity) and altered binding kinetics due to the additional nitrogen atom. This may reduce membrane permeability compared to pyrimidine analogs.
b. [3-Acetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl Acetate (CAS 17318-24-0)
  • Structural Differences: Pyrimidine replaced by a purine base (6-aminopurin-9-yl) .
  • Functional Impact : Purines have a larger aromatic surface area, enhancing stacking interactions in nucleic acids. This compound may exhibit stronger binding to DNA/RNA but lower selectivity compared to pyrimidine derivatives.

Physicochemical and ADMET Comparison

Property Target Compound 5-Bromo Pyrimidine (CAS 105659-32-3) Molnupiravir Impurity (CAS N/A)
Molecular Weight ~385.3 g/mol 474.2 g/mol 329.31 g/mol
Solubility Moderate (acetylated sugar) Low (bromine) High (hydroxy group)
LogP ~1.5 (estimated) ~2.0 ~0.8
Hydrogen Bonding 4 donors, 8 acceptors 2 donors, 8 acceptors 6 donors, 9 acceptors
Metabolic Stability High (acetyl protection) Moderate Low (hydroxy susceptible)

Biological Activity

The compound [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate , with CAS No. 63639-21-4, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C15H19N3O8C_{15}H_{19}N_{3}O_{8} with a molecular weight of approximately 405.79 g/mol. The compound is characterized by its unique structural features, which include a pyrimidine derivative and an oxolane ring that contribute to its biological properties.

PropertyValue
Molecular FormulaC15H19N3O8C_{15}H_{19}N_{3}O_{8}
Molecular Weight405.79 g/mol
Boiling Point507.4 °C
Density1.52 g/cm³
Flash Point260.6 °C

Anticancer Properties

Research has indicated that compounds similar to [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate exhibit significant anticancer activity. In vitro studies have shown that derivatives containing the pyrimidine structure can inhibit the proliferation of various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cells .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through cell cycle arrest. Flow cytometry assays have demonstrated that certain derivatives can cause G2/M phase arrest, leading to increased apoptotic activity . This suggests that the compound may interact with specific cellular pathways involved in cell division and survival.

Study 1: Antitumor Efficacy

A study conducted on a series of compounds related to [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate revealed promising antitumor efficacy. The synthesized compounds were evaluated using MTT assays, which indicated that several derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines .

Study 2: Acetylcholinesterase Inhibition

Another area of interest is the potential inhibitory effect on acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases such as Alzheimer's. Compounds with similar structural motifs have shown competitive inhibition against AChE, suggesting that [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate could be explored further for therapeutic applications in cognitive disorders .

Q & A

Q. What are the optimal synthetic routes and purification strategies for this compound?

The compound is synthesized via selective acetylation of the ribose hydroxyl groups in brominated uridine derivatives. Key steps include:

  • Protecting the 2', 3', and 5'-hydroxyl groups using acetic anhydride under controlled conditions (e.g., pyridine catalysis).
  • Monitoring reaction progress via TLC or HPLC to ensure complete acetylation and avoid over-substitution .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the triacetylated product .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Acetyl groups appear as singlets at ~2.0–2.3 ppm (1H) and 170–175 ppm (13C). The pyrimidinone ring protons resonate at 5.5–8.0 ppm, with distinct coupling patterns for the sugar moiety .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 449.207 (C15H17BrN2O9) and fragments corresponding to sequential loss of acetyl groups .
  • FT-IR : Stretching vibrations at 1740–1760 cm⁻¹ (C=O of acetate) and 1650–1680 cm⁻¹ (pyrimidinone C=O) .

Q. How can researchers assess purity and stability for in vitro studies?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 3.0, adjusted with trifluoroacetic acid) to quantify impurities. Method validation should follow ICH guidelines for linearity, accuracy, and precision .
  • Stability Studies : Conduct forced degradation under acidic, basic, oxidative, and thermal stress. Monitor degradation products via LC-MS to identify labile sites (e.g., acetyl hydrolysis or bromine substitution) .

Advanced Research Questions

Q. What crystallographic methods resolve hydrogen bonding and packing patterns?

  • Single-Crystal X-ray Diffraction : Use SHELX-97 for structure solution and refinement. Key parameters include anisotropic displacement for bromine and oxygen atoms .
  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R22(8) motifs between pyrimidinone N–H and acetate carbonyl groups). This reveals supramolecular interactions critical for crystal stability .

Q. How does the 5-bromo substituent influence biological activity compared to other halogenated analogs?

  • Structure-Activity Relationship (SAR) : Compare inhibition efficacy against viral polymerases (e.g., HCV NS5B) with fluoro (e.g., Mericitabine ) or chloro analogs.
  • Electrophilic Reactivity : The bromine atom enhances nucleophilic substitution potential, which may affect prodrug activation or covalent binding to target enzymes .

Q. What computational approaches predict solubility and LogD for assay optimization?

  • LogD Calculations : Use software like MarvinSketch to estimate partition coefficients (LogD = -0.27 at pH 5.5 and -0.36 at pH 7.4). Experimental validation via shake-flask method with octanol/water partitioning is recommended .
  • Molecular Dynamics (MD) : Simulate solvation free energy to optimize solvent systems (e.g., DMSO/PBS mixtures) for cell-based assays .

Q. How can isotopic labeling (e.g., deuterated analogs) enhance metabolic studies?

  • Synthetic Strategies : Replace labile hydrogens (e.g., N–H in pyrimidinone) with deuterium via acid-catalyzed exchange.
  • LC-MS/MS Tracking : Monitor deuterium retention in vitro to identify metabolic hotspots (e.g., esterase-mediated deacetylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.